6-Bromoquinoline-8-sulfonic acid
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Overview
Description
6-Bromoquinoline-8-sulfonic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a sulfonic acid group at the 8th position of the quinoline ring. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-sulfonic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-8-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The bromine atom can be reduced to form the corresponding quinoline derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Sulfonate esters or sulfonamides.
Reduction: Quinoline derivatives without the bromine substituent.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoquinoline-8-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-8-sulfonic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and sulfonic acid group can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with potential anticancer activity.
8-Hydroxyquinoline: A precursor for the synthesis of various quinoline derivatives, including 6-Bromoquinoline-8-sulfonic acid.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs and other biologically active compounds.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonic acid group on the quinoline ring. This combination of functional groups can enhance the compound’s solubility, reactivity, and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
53971-60-1 |
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Molecular Formula |
C9H6BrNO3S |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
6-bromoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6BrNO3S/c10-7-4-6-2-1-3-11-9(6)8(5-7)15(12,13)14/h1-5H,(H,12,13,14) |
InChI Key |
TUTAEHWJBZLAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)O)Br |
Origin of Product |
United States |
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